C7-Adtp

Descripción general

Descripción

C7-Adtp, also known by its chemical formula C11H17N4O12P3, is a compound of significant interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C7-Adtp involves multiple steps, typically starting from commercially available precursors. One common method involves the use of a mild iridium-catalyzed C2/C7-diboronation followed by an in situ palladium-catalyzed C2-protodeboronation. This sequence allows for efficient entry to valuable C7-boronated intermediates, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions: C7-Adtp undergoes a variety of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

C7-Adtp (7-deaza-2'-deoxyadenosine triphosphate) is primarily utilized in molecular biology as a nucleotide analog. Its incorporation into DNA can alter the properties of nucleic acids, making it a valuable tool for various applications:

- DNA Synthesis : this compound can be incorporated into DNA strands during polymerase-mediated synthesis. Studies have shown that Taq polymerase prefers purine nucleotides over 7-deazapurine nucleotides; however, it accepts C7-GdTP better than this compound or C7-IdTP. This property allows researchers to probe DNA-protein interactions more effectively by modifying the major groove of DNA, which influences binding affinities and specificities .

- Protection Against Hydrolysis : Research indicates that C7-GdTP offers significant protection against phosphodiester hydrolysis in DNA, while this compound provides less efficient protection. This characteristic can be exploited in designing stable DNA constructs that resist enzymatic degradation, thereby enhancing the longevity and reliability of experimental results .

Therapeutic Potential

The therapeutic implications of this compound are being explored, particularly in cancer treatment and gene therapy:

- Cancer Research : The role of complement component 7 (C7) has been identified as a potential tumor suppressor in various cancers, including ovarian and non-small cell lung cancer (NSCLC). Overexpression of C7 has been shown to inhibit the proliferation of NSCLC cells in vitro, suggesting that compounds like this compound could be harnessed to enhance the expression of tumor suppressors or to create targeted therapies .

- Gene Editing : The application of base editing technologies utilizing this compound allows for precise modifications in the genome. For instance, cytosine deaminase base editing has been employed to restore COL7A1 expression in dystrophic epidermolysis bullosa models, showcasing the potential for therapeutic interventions using nucleotide analogs like this compound .

Table 1: Comparison of Nucleotide Incorporation Efficiency

| Nucleotide | Polymerase Preference | Hydrolysis Protection |

|---|---|---|

| C7-GdTP | High | Excellent |

| This compound | Moderate | Moderate |

| C7-IdTP | Low | Poor |

Table 2: Effects of C7 Overexpression on NSCLC Cell Proliferation

| Cell Line | Control Proliferation (Colony Count) | C7 Overexpression Proliferation (Colony Count) |

|---|---|---|

| SK-MES-1 | 100 colonies | 50 colonies |

| A549 | 120 colonies | 30 colonies |

| NCI-H460 | 110 colonies | 40 colonies |

Case Study 1: Base Editing in Dystrophic Epidermolysis Bullosa

In a study focusing on dystrophic epidermolysis bullosa, researchers utilized cytosine deaminase base editing with this compound to restore COL7A1 expression in patient-derived fibroblasts. The results demonstrated successful incorporation and expression of full-length collagen type VII protein, indicating the therapeutic potential of nucleotide analogs in genetic disorders .

Case Study 2: Tumor Suppression Mechanism

A study investigating the tumor suppressor role of C7 in NSCLC revealed that overexpression significantly reduced cell proliferation. The mechanism was linked to enhanced apoptosis pathways activated by complement-mediated signaling, highlighting how compounds like this compound could be pivotal in developing cancer therapies targeting specific molecular pathways .

Mecanismo De Acción

The mechanism of action of C7-Adtp involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparación Con Compuestos Similares

C7-Adtp can be compared with other similar compounds such as:

C7-boronated indoles: These compounds share a similar boronation pattern but differ in their specific functional groups and reactivity.

C7-haloindoles: These compounds have halogen atoms at the C7 position, which can influence their chemical behavior and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Actividad Biológica

C7-Adtp (7-Azido-2'-deoxyadenosine triphosphate) is a synthetic nucleotide analog that has garnered attention in molecular biology and medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with related compounds.

This compound functions primarily as a probe for studying biological processes at the molecular level. Its mechanism involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity. The compound is known to participate in various cellular pathways, including:

- Signal Transduction : this compound can influence signaling cascades within cells, affecting how cells respond to external stimuli.

- Gene Expression Regulation : By incorporating into DNA or RNA, this compound can alter transcriptional activity, thereby impacting gene expression.

- Metabolic Processes : The compound may affect metabolic pathways by acting as a substrate or inhibitor for specific enzymes.

1. Inhibition Studies

This compound has been shown to inhibit specific DNA and RNA polymerases. For example, studies indicate that it can effectively inhibit the activity of Taq polymerase, an enzyme commonly used in PCR (Polymerase Chain Reaction) applications. This inhibition is critical for developing selective inhibitors in therapeutic contexts.

2. As a Molecular Probe

This compound serves as a valuable tool in biochemical assays. Its incorporation into nucleic acids allows researchers to study the dynamics of nucleic acid interactions and modifications. This property is particularly useful in understanding the mechanisms of action for various enzymes involved in nucleic acid metabolism.

3. Case Studies

Several case studies have highlighted the utility of this compound in biological research:

- Study on DNA Repair Mechanisms : In a recent study, researchers utilized this compound to investigate how certain DNA repair enzymes recognize and process modified nucleotides. The findings suggested that this compound could mimic natural substrates, thereby providing insights into enzyme specificity and efficiency.

- Cancer Research : this compound has been explored as a potential therapeutic agent in cancer treatment due to its ability to interfere with DNA replication in rapidly dividing cells. Preliminary results indicate that it may enhance the efficacy of existing chemotherapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Research Findings

Recent research has provided valuable insights into the biological activity of this compound:

- A study published in Environmental Science & Technology demonstrated that nucleoside analogs like this compound can enhance the removal of contaminants during water treatment processes by interacting with organic pollutants .

- Another investigation focused on the structural characteristics of this compound and its derivatives revealed that modifications at the 7-position significantly affect both binding affinity and biological activity .

Propiedades

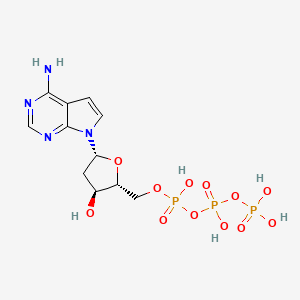

IUPAC Name |

[[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJLCKAEZFNJDI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986730 | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67460-15-5 | |

| Record name | 2'-Deoxytubercidin-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.